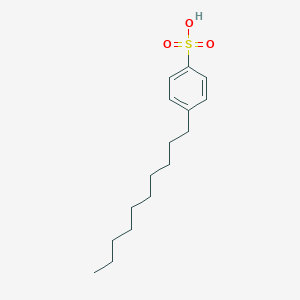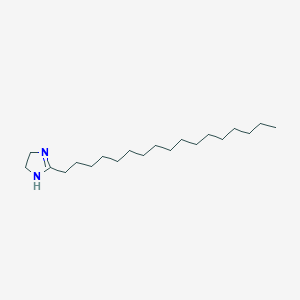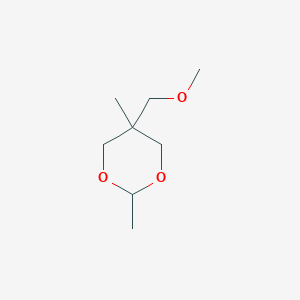![molecular formula C10H6N2O4S B093764 benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid CAS No. 117-70-4](/img/structure/B93764.png)
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with nitrous acid to form a diazonium salt, which then undergoes cyclization with a suitable reagent to form the oxadiazole ring. The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the naphthalene derivative is treated with sulfur trioxide or oleum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or other reduced derivatives .
科学的研究の応用
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells may be due to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The compound’s fluorescent properties are attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
類似化合物との比較
Similar Compounds
Naphth[1,2-d]imidazoles: These compounds also feature a naphthalene ring fused with a heterocyclic ring and have shown promising biological activities.
Naphth[2,1-d]oxazoles: Similar in structure but with an oxazole ring instead of an oxadiazole ring, these compounds are used in various chemical and biological applications.
Uniqueness
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is unique due to the presence of the oxadiazole ring and the sulfonic acid group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and solubility characteristics .
特性
CAS番号 |
117-70-4 |
|---|---|
分子式 |
C10H6N2O4S |
分子量 |
250.23 g/mol |
IUPAC名 |
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H6N2O4S/c13-17(14,15)9-5-8-10(16-12-11-8)7-4-2-1-3-6(7)9/h1-5H,(H,13,14,15) |
InChIキー |
OIDKWKZBMQUGNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O |
Key on ui other cas no. |
117-70-4 |
同義語 |
naphth[2,1-d]-1,2,3-oxadiazole-5-sulphonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

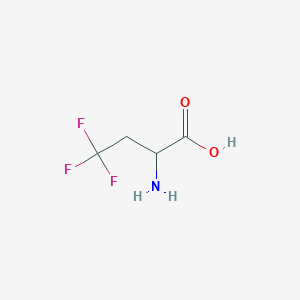
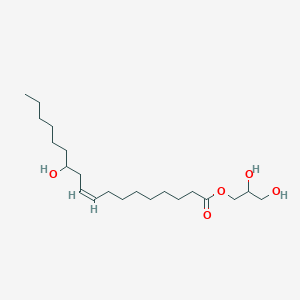
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
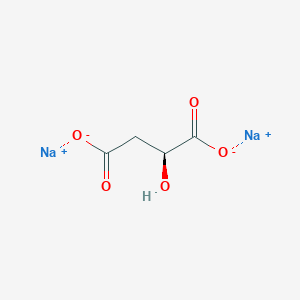
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
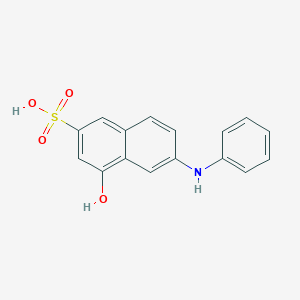
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
